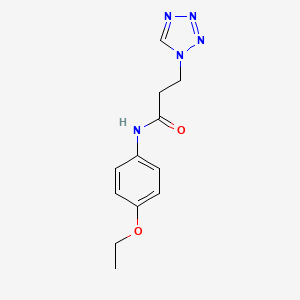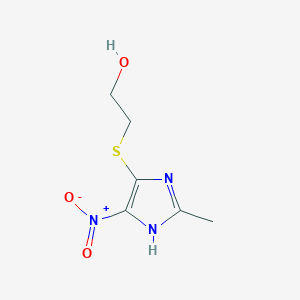
N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ETHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE is a synthetic organic compound that features both an ethoxyphenyl group and a tetrazole ring. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: This can be achieved by reacting 4-ethoxyphenol with a suitable halogenating agent to introduce a leaving group.
Introduction of the Tetrazole Ring: The intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.
Amidation Reaction: Finally, the tetrazole intermediate is reacted with a suitable amine to form the final amide product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
N-(4-ETHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a phenol or quinone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a quinone derivative, while reduction could yield an amine.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
N-(4-エトキシフェニル)-3-(1H-テトラゾール-1-イル)プロパンアミドの作用機序は、その特定の用途によって異なります。
生物活性: 化合物が抗菌特性を示す場合、細菌細胞壁または酵素を標的にして、必須の生物学的プロセスを破壊する可能性があります。
医薬品の使用: 薬物候補として、体内の特定の受容体または酵素と相互作用して、その活性を調節し、治療効果を実現する可能性があります。
類似の化合物:
N-(4-メトキシフェニル)-3-(1H-テトラゾール-1-イル)プロパンアミド: エトキシ基ではなくメトキシ基を持つ類似の構造。
N-(4-クロロフェニル)-3-(1H-テトラゾール-1-イル)プロパンアミド: エトキシ基ではなくクロロ基を持つ類似の構造。
独自性:
- N-(4-エトキシフェニル)-3-(1H-テトラゾール-1-イル)プロパンアミドのエトキシ基は、さまざまな置換基を持つその類似体と比較して、溶解度や反応性などの異なる物理化学的特性を与える可能性があります。これは、その生物活性やさまざまな用途への適合性に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
N-(4-METHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE: Similar structure but with a methoxy group instead of an ethoxy group.
N-(4-CHLOROPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE: Similar structure but with a chloro group instead of an ethoxy group.
Uniqueness
N-(4-ETHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
特性
分子式 |
C12H15N5O2 |
|---|---|
分子量 |
261.28 g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)-3-(tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C12H15N5O2/c1-2-19-11-5-3-10(4-6-11)14-12(18)7-8-17-9-13-15-16-17/h3-6,9H,2,7-8H2,1H3,(H,14,18) |
InChIキー |
GWBZHHFGGPVWFW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCN2C=NN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11487643.png)

![N-[5-methyl-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B11487657.png)
![Methyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B11487665.png)
![1-(4-Fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11487668.png)
![1-(3,4-dichlorobenzyl)-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11487669.png)
![6-Fluoro-2-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B11487678.png)

![3,5-dimethyl-8-(3-nitrophenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11487688.png)
![4-(3-methylphenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B11487695.png)

![3-methyl-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11487702.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B11487704.png)

